![molecular formula C9H10BrNO B13055483 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is a heterocyclic organic compound characterized by a fused furo-pyridine ring system with a bromine atom at the 6-position and two methyl groups at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine typically involves the following steps:
Formation of the Furo-Pyridine Ring System: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furan derivatives.
Methylation: The methyl groups at the 1-position can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furo-pyridine ring system.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Similar structure but with a chlorine atom instead of bromine.
6-Methyl-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Lacks the halogen atom, having a methyl group instead.
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Lacks the halogen substitution at the 6-position.
Uniqueness
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific synthetic and research applications where halogenated derivatives are required.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific endeavors.
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
6-bromo-1,1-dimethyl-3H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H10BrNO/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3 |
Clave InChI |
DPLGJWNOSFOFEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC(=NC=C2CO1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





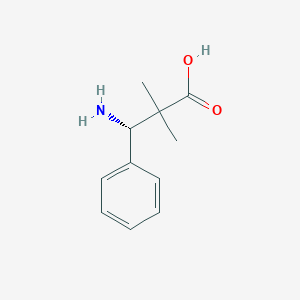
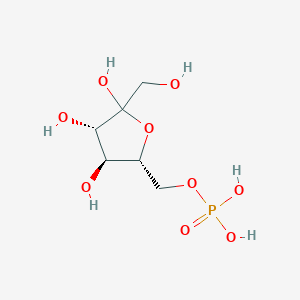
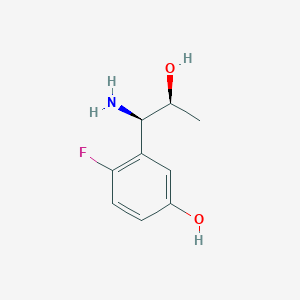
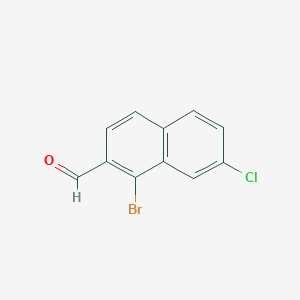

![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)
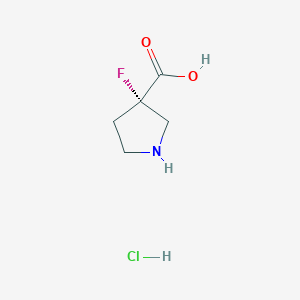
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)
